molecular formula C20H26O4 B173658 Triptoquinone B CAS No. 142937-50-6

Triptoquinone B

Cat. No.: B173658
CAS No.: 142937-50-6
M. Wt: 330.4 g/mol
InChI Key: RYYRZMIBKOKIRO-UIAACRFSSA-N
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Scientific Research Applications

Triptoquinone B has a wide range of scientific research applications, including:

Mechanism of Action

Triptoquinone B is an interleukin-1 inhibitor. It shows potent inhibitory activities against interleukin 1α and β releases for human peripheral mononuclear cells . It is also found to diminish NLRC3 expression in chondrocytes, resulting in decreased pro-inflammatory cytokine levels and cartilage degradation enzyme expression .

Safety and Hazards

The safety data sheet of Triptoquinone B suggests that it should be handled with adequate ventilation and personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing . It is also recommended to have an accessible safety shower and eye wash station .

Future Directions

Triptoquinone B, along with other triptoquinones, may be promising candidates for the development of drugs preventing inflammatory diseases . It has been suggested that they should be further investigated as candidate indicator components for quality control .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triptoquinone B can be synthesized through various chemical reactions involving the precursor compounds found in Tripterygium wilfordii. The synthesis typically involves the extraction of the plant material followed by chromatographic separation to isolate the compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The plant material is subjected to solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Triptoquinone B undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Comparison with Similar Compounds

Uniqueness of Triptoquinone B: this compound is unique due to its specific molecular structure and its ability to selectively inhibit certain inflammatory pathways. Its distinct chemical properties and biological activities make it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(4bS,8S,8aR)-8-(hydroxymethyl)-4b,8-dimethyl-2-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthrene-1,4,7-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-11(2)13-9-14(22)17-12(18(13)24)5-6-15-19(17,3)8-7-16(23)20(15,4)10-21/h9,11,15,21H,5-8,10H2,1-4H3/t15-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYRZMIBKOKIRO-UIAACRFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)C2=C(C1=O)CCC3C2(CCC(=O)C3(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=O)C2=C(C1=O)CC[C@@H]3[C@@]2(CCC(=O)[C@]3(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201319072
Record name Triptoquinone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142937-50-6
Record name Triptoquinone B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142937-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triptoquinone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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